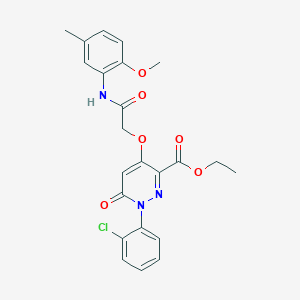![molecular formula C16H14BrCl2NO4S B2692327 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 339275-78-4](/img/structure/B2692327.png)
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a bromophenyl group, a dichlorophenyl group, and a propanamide group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often synthesized and studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromophenyl and dichlorophenyl groups are aromatic rings, which contribute to the stability of the molecule. The sulfonyl and propanamide groups are polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The aromatic rings could undergo electrophilic aromatic substitution , while the sulfonyl and propanamide groups could participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Structure-Activity Relationships
Research on similar compounds often focuses on their synthesis and the exploration of their structure-activity relationships, particularly in the context of developing new pharmaceuticals or materials. For instance, studies on sulfonamide derivatives and their antiandrogen or antimicrobial activities shed light on the potential medicinal chemistry applications of sulfonamide-containing compounds. These studies typically aim to elucidate the relationship between chemical structure and biological activity, guiding the development of more effective and selective agents for therapeutic or agricultural use (Tucker et al., 1988); (Limban et al., 2011).
Antipathogenic Activity
Compounds with sulfonamide moieties have been investigated for their antipathogenic activities, particularly against bacterial and fungal strains. The presence of specific halogen atoms on the phenyl substituent of the thiourea moiety has been correlated with significant antimicrobial properties, highlighting the potential of these compounds in addressing biofilm-associated infections and developing new antibacterial and antifungal agents (Limban et al., 2011).
Material Science Applications
In material science, research on related sulfone compounds focuses on their synthesis and applications in creating novel materials. For example, the development of star copolymers using reversible addition fragmentation chain transfer (RAFT) polymerization showcases the versatility of sulfone-containing compounds in engineering advanced materials with specific properties, such as hydrophilicity or chemical resistance, suitable for industrial applications (Bray et al., 2017).
Anticancer Research
Some sulfonamide derivatives have been evaluated for their potential anticancer effects, with studies investigating their ability to disrupt microtubule formation and induce apoptosis in cancer cells. This research avenue is crucial for discovering new therapeutic agents capable of targeting cancer cells specifically, offering hope for more effective treatments with reduced side effects (Liu et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOWJYCJFEXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


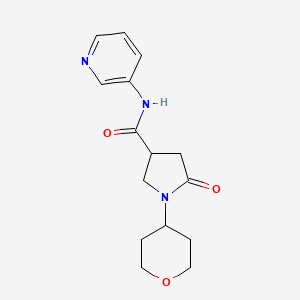
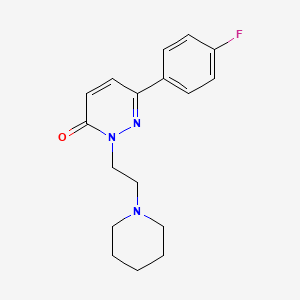
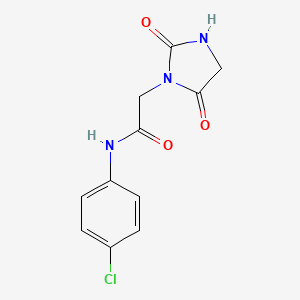
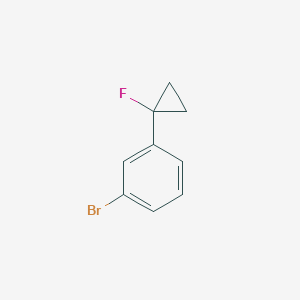
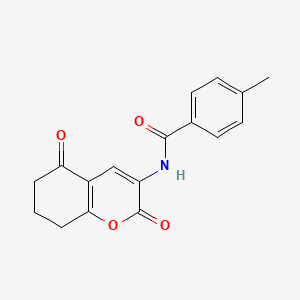
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline](/img/structure/B2692257.png)
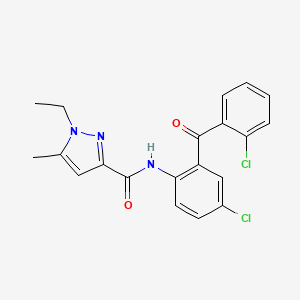
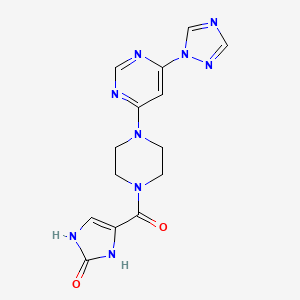
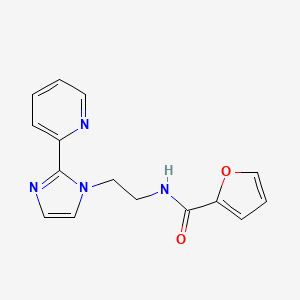

![4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692263.png)
